ML 351

Vue d'ensemble

Description

ML351 est un inhibiteur puissant et sélectif de l’enzyme 12/15-lipoxygenase. Cette enzyme est impliquée dans le métabolisme des acides gras polyinsaturés, conduisant à la production de médiateurs lipidiques pro-inflammatoires. ML351 a démontré un potentiel significatif dans la réduction de l’inflammation et du stress oxydatif, ce qui en fait un candidat prometteur pour des applications thérapeutiques dans diverses maladies, notamment l’AVC, le diabète et les affections neuro-inflammatoires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

ML351 peut être synthétisé par un processus chimique en plusieurs étapesLes conditions de réaction incluent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir les transformations chimiques souhaitées .

Méthodes de Production Industrielle

Bien que les méthodes de production industrielle spécifiques de ML351 ne soient pas largement documentées, la synthèse du composé en laboratoire fournit une base pour une mise à l’échelle. La production industrielle impliquerait probablement l’optimisation des conditions de réaction, l’utilisation de réacteurs plus importants et la garantie d’une grande pureté et d’un rendement élevé grâce à des techniques de purification avancées .

Analyse Des Réactions Chimiques

Types de Réactions

ML351 subit principalement des réactions typiques des composés organiques ayant des groupes fonctionnels similaires. Ces réactions comprennent :

Oxydation : ML351 peut subir des réactions d’oxydation, en particulier au niveau du groupe méthylamino.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle oxazole et du groupe nitrile.

Réactifs et Conditions Courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des agents halogénants et des catalyseurs comme le palladium sur carbone.

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe méthylamino peut conduire à la formation d’une imine, tandis que la réduction du groupe nitrile peut produire une amine .

Applications De Recherche Scientifique

Chemical Profile

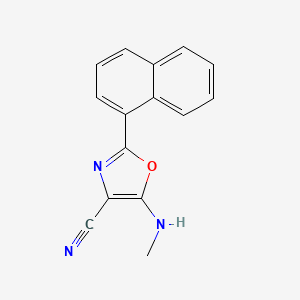

- Chemical Name: 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- IC50: 200 nM for 15-lipoxygenase-1

- Selectivity: Exhibits >250-fold selectivity over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

Neuroprotection

ML351 has been shown to protect neuronal cells from oxidative stress-related damage. In vitro studies revealed that ML351 significantly reduced cell death in mouse neuronal cells (HT-22) subjected to oxidative glutamate toxicity .

Case Study: Ischemic Stroke

In an in vivo mouse model for ischemic stroke, ML351 administration led to a significant reduction in infarct size. This suggests its potential as a therapeutic agent for stroke management .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vitro | HT-22 cells | 10 µM | Reduced cell death by oxidative glutamate toxicity |

| In vivo | Mouse ischemic stroke model | 50 mg/kg | Decreased infarct size |

Inflammation Modulation

Recent studies indicate that ML351 plays a dual role in inflammation modulation. While it suppresses the initiation of inflammation in vitro, it may overactivate inflammatory pathways ex vivo and in vivo, leading to dysregulation of immune responses .

Case Study: Myocardial Infarction

In a myocardial infarction model, ML351 was administered post-surgery and resulted in altered macrophage populations and increased inflammatory cytokines .

| Study | Model | Dose | Outcome |

|---|---|---|---|

| In vivo | Myocardial infarction model | 50 mg/kg | Increased pro-inflammatory markers |

Mécanisme D'action

ML351 exerce ses effets en inhibant sélectivement l’enzyme 12/15-lipoxygenase. Cette inhibition empêche la formation de médiateurs lipidiques pro-inflammatoires, réduisant ainsi l’inflammation et le stress oxydatif. Les cibles moléculaires de ML351 comprennent le site actif de la 12/15-lipoxygenase, où il se lie et bloque l’activité de l’enzyme. Cette inhibition entraîne des effets en aval sur diverses voies de signalisation impliquées dans l’inflammation et la survie cellulaire .

Comparaison Avec Des Composés Similaires

ML351 est unique en raison de sa grande sélectivité et de sa puissance en tant qu’inhibiteur de la 12/15-lipoxygenase. Des composés similaires comprennent :

ML127 : Un autre inhibiteur de la 12/15-lipoxygenase, mais avec une sélectivité inférieure et une toxicité plus élevée par rapport à ML351.

Zileuton : Un inhibiteur de la 5-lipoxygenase utilisé dans le traitement de l’asthme, mais moins sélectif pour la 12/15-lipoxygenase.

Acide nordihydroguaiaretique : Un inhibiteur non spécifique de la lipoxygenase avec une activité plus large, mais aussi une toxicité plus élevée

ML351 se distingue par sa sélectivité supérieure et sa toxicité inférieure, ce qui en fait un candidat plus prometteur pour les applications thérapeutiques .

Activité Biologique

ML 351 is a novel compound recognized for its potent and selective inhibition of human 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various pathological conditions, including cancer, atherosclerosis, and neurodegenerative diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in cellular models, and potential therapeutic applications.

- Chemical Name : 5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile

- Molecular Formula : CHNO

- Purity : ≥98%

- IC : 200 nM for 15-LOX-1

- Selectivity : >250-fold over related isozymes (5-LOX, platelet 12-LOX, 15-LOX-2, ovine COX-1, human COX-2) .

This compound functions as a selective inhibitor of the enzyme 15-LOX-1. It acts as a tight-binding mixed inhibitor that does not reduce the active-site ferric ion, allowing it to maintain its enzymatic function while selectively inhibiting the target .

Cellular and In Vivo Efficacy

Research has demonstrated that this compound exhibits significant protective effects against oxidative stress-induced neuronal cell death. Specifically, it has been shown to:

- Protect mouse neuronal cells (HT-22) from oxidative glutamate toxicity.

- Reduce infarct size in mouse models of ischemic stroke .

Case Study: Neuroprotection in Stroke Models

In a study assessing the neuroprotective effects of this compound in ischemic stroke models, the compound was administered to mice prior to inducing stroke. The results indicated a significant reduction in infarct size compared to control groups, suggesting that this compound can effectively mitigate damage caused by ischemic events .

Dose Response and Selectivity Profiles

The selectivity profile of this compound was established through various assays:

| Enzyme | IC (nM) | Selectivity Ratio |

|---|---|---|

| 15-LOX-1 | 0.02 | - |

| 5-LOX | >5000 | >250-fold |

| Platelet 12-LOX | >5000 | >250-fold |

| 15-LOX-2 | >5000 | >250-fold |

| COX-1 | >5000 | >250-fold |

| COX-2 | >5000 | >250-fold |

This table illustrates the impressive selectivity of this compound for its target enzyme compared to other lipoxygenases and cyclooxygenases .

Implications for Therapeutic Use

Given its selective inhibition of 15-LOX-1 and protective effects against oxidative stress, this compound holds promise as a therapeutic agent for conditions such as:

- Neurodegenerative Diseases : Targeting oxidative stress pathways could provide neuroprotection in diseases like Alzheimer's and Parkinson's.

- Stroke Management : The ability to reduce infarct size suggests potential use in acute ischemic stroke interventions.

Future Research Directions

Further studies are warranted to explore:

- Long-term Efficacy : Assessing the chronic administration effects of this compound in various disease models.

- Mechanistic Studies : Elucidating the precise molecular pathways influenced by this compound.

- Clinical Trials : Initiating human trials to evaluate safety and efficacy in relevant patient populations.

Propriétés

IUPAC Name |

5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXTDIFMDJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847163-28-4 | |

| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.